油甾烯酮

描述

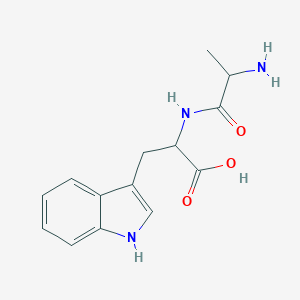

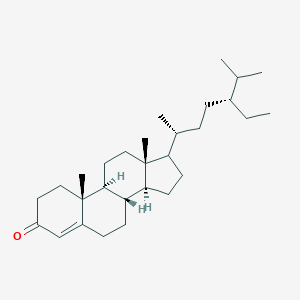

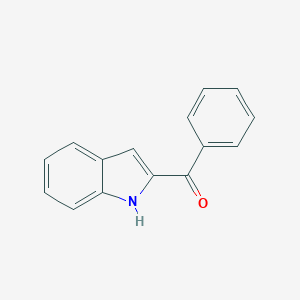

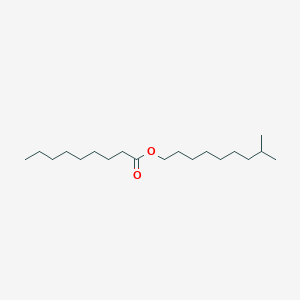

Sitostenone, also known as β-Sitostenone, is one of the most abundant naturally occurring phytosterols in plants . It is a white powdery organic substance with a molecular formula of C29H50O . It has a chemical composition similar to that of cholesterol .

Molecular Structure Analysis

Sitostenone has a molecular formula of C29H48O . Its average mass is 412.691 Da and its monoisotopic mass is 412.370514 Da . It has 8 of 8 defined stereocentres .

Physical And Chemical Properties Analysis

Sitostenone has a density of 1.0±0.1 g/cm3, a boiling point of 503.8±17.0 °C at 760 mmHg, and a flash point of 263.7±11.8 °C . It has a molar refractivity of 127.8±0.4 cm3 . It has 1 H bond acceptor, 0 H bond donors, and 6 freely rotating bonds .

科学研究应用

Biotransformation of β-sitosterol

Stigmast-4-en-3-one is produced by the biotransformation of β-sitosterol using rhodococcus cells . The maximum formation of Stigmast-4-en-3-one (93.4%) was achieved in the presence of n-hexadecane and palmitic acid .

Pharmacological Activity

Stigmast-4-en-3-one and its derivatives exhibit angiogenic, antipyretic, antitumor, antimutagenic, and immunomodulating activity . They are used for the prevention of cardiovascular diseases and correction of lipid-fat exchange .

Hypocholesterolemic Activity

A relatively high (45–70%) level of β-sitosterol conversion is achieved through acylation of the sterol 3β-hydroxyl to form compounds with hypocholesterolemic activity .

Industrial Synthesis of Hormone Preparations

The principal products are androst-4-en-3,17-dione and androsta-1,4-dien-3,17-dione (31.0–70.6%), key intermediates in the industrial synthesis of hormone preparations .

Production of Androstane Hydroxyl Derivatives

Androstane hydroxyl derivatives (in particular 9a-hydroxyandrost-4-en-3,17-dione and testosterone) were prepared using biocatalytic methods and β-sitosterol .

Hypoglycaemic Activity

Stigmast-4-en-3-one has been found to have hypoglycaemic activity .

Anti-inflammatory Properties

Stigmast-4-en-3-one has been studied for its anti-inflammatory properties .

Hepatocellular Carcinoma Treatment

Stigmast-4-en-3-one has been researched for its potential in reducing the vitality of hepatocellular carcinoma cells and inducing cell apoptosis and ferroptosis .

作用机制

Target of Action

Stigmast-4-en-3-one, also known as Sitostenone, primarily targets the E2F1 protein . E2F1 is a transcription factor that plays a crucial role in the control of the cell cycle and the action of tumor suppressor proteins. It is also associated with apoptosis .

Mode of Action

Sitostenone interacts with its target, E2F1, by reducing its expression . This reduction in E2F1 expression leads to a decrease in the viability of liver cancer cells and induces apoptosis and ferroptosis .

Biochemical Pathways

The reduction of E2F1 by Sitostenone affects several biochemical pathways. It increases the expression of Bax, a pro-apoptotic protein, and reduces the expression of GPX4, a key regulator of ferroptosis . Additionally, it enhances the cleavage of PARP, a protein involved in DNA repair and programmed cell death .

Pharmacokinetics

It is known that sitostenone is produced by the biotransformation of β-sitosterol using rhodococcus cells . The maximum formation of Sitostenone is achieved in the presence of n-hexadecane and palmitic acid .

Result of Action

The action of Sitostenone results in decreased viability and induced apoptosis and ferroptosis in liver cancer cells . It also increases cellular malondialdehyde (MDA) and lipid peroxidation levels . These changes contribute to the death of cancer cells and potentially slow the progression of the disease .

Action Environment

The action of Sitostenone can be influenced by various environmental factors. For instance, the presence of n-hexadecane and palmitic acid enhances the formation of Sitostenone . .

安全和危害

属性

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVUHIUYGJBLGI-XJZKHKOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862519 | |

| Record name | Stigmast-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stigmast-4-en-3-one | |

CAS RN |

1058-61-3, 67392-96-5 | |

| Record name | Stigmast-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1058-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmast-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001058613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24-Ethyl-4-cholesten-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067392965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stigmast-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Sitostenone?

A1: Sitostenone has the molecular formula C29H48O and a molecular weight of 412.69 g/mol.

Q2: What spectroscopic data is available for Sitostenone?

A2: Structural characterization of Sitostenone commonly involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods help determine the compound's structure and confirm its identity. [, , , , , ]

Q3: Is Sitostenone found naturally? If so, where?

A3: Yes, Sitostenone is a naturally occurring steroid compound found in various plants. It has been isolated from the bark of Cryptomeria japonica [], the fruits of Terminalia catappa L. [], and the twigs of Millettia utilis Dunn. [], among other sources.

Q4: What are some potential biological activities of Sitostenone?

A4: Research suggests that Sitostenone might possess various biological activities, including:

- Anti-melanogenic properties: Studies indicate that Sitostenone can inhibit tyrosinase activity and reduce melanin content in B16F10 cells, suggesting potential in cosmetic skin whitening. []

- α-glucosidase inhibitory activity: Sitostenone has shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential for managing type II diabetes mellitus. []

- Antibacterial activity: Sitostenone, isolated from Cryptomeria japonica bark, displayed antibacterial activity, suggesting its potential as a natural bactericide. []

- Potential SARS-CoV-2 MPro inhibitor: Molecular docking studies suggest Sitostenone could be a potential inhibitor of the SARS-CoV-2 main protease (MPro), a crucial target for COVID-19 treatment. []

Q5: How does Sitostenone exert its α-glucosidase inhibitory effect?

A5: Molecular docking studies revealed that Sitostenone exhibits a strong binding affinity to the α-glucosidase enzyme, specifically from Saccharomyces cerevisiae. The binding energy (ΔG) was calculated to be -10.61 kcal/mol with an inhibition constant (Ki) of 0.02 µM. The Sitostenone molecule interacts with 18 amino acid residues within the enzyme's active site, potentially hindering its catalytic activity and thus inhibiting carbohydrate breakdown. []

Q6: What are the potential applications of Sitostenone in drug development?

A6: Sitostenone's diverse biological activities make it a promising candidate for drug development, particularly in the following areas:

Q7: What is known about the stability of Sitostenone?

A7: While detailed information on the stability of Sitostenone under various conditions is limited in the provided research, one study suggests that the extraction method may impact its stability. A Soxhlet extraction of Gongronema latifolium, which contains Sitostenone, resulted in moderate antidiabetic activity. The authors propose that this extraction method might degrade heat-liable compounds, potentially impacting Sitostenone's stability and activity. []

Q8: What is known about the safety and toxicology of Sitostenone?

A8: The provided research does not include comprehensive data on the toxicity profile and long-term effects of Sitostenone. Further investigation is crucial to establish its safety for potential therapeutic applications.

Q9: What analytical techniques are used to identify and quantify Sitostenone?

A9: Various analytical techniques are employed to identify and quantify Sitostenone, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used to separate and identify volatile and semi-volatile compounds, like Sitostenone, in complex mixtures based on their mass-to-charge ratio. [, , , ]

- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify Sitostenone in various matrices, particularly when combined with detection methods like UV-Vis or mass spectrometry. [, ]

- Thin Layer Chromatography (TLC): This simple and cost-effective technique is employed for the initial screening and separation of Sitostenone from other compounds in plant extracts. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B90075.png)

![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)

![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)

![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)

![6,6-Dimethylbicyclo[3.1.1]heptane](/img/structure/B90143.png)